

# A Comparative Guide to Pan-KRAS Inhibitors: BI-2493 vs. BI-2865

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two pan-KRAS inhibitors, **BI-2493** and BI-2865. Both compounds are potent, non-covalent inhibitors that target the inactive, GDP-bound "OFF" state of KRAS, including wild-type and various mutant forms, by blocking its interaction with the guanine nucleotide exchange factor SOS1/2.[1][2] While structurally related, **BI-2493** was developed through the spirocyclization of a BI-2865 analogue, resulting in a more rigid structure with improved potency, metabolic stability, and permeability, making it suitable for in vivo studies.[3][4]

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **BI-2493** and BI-2865, highlighting their biochemical potency and cellular activity.

#### **Table 1: Biochemical Activity**



| Compound  | Target                                  | Assay                                   | IC50 (nM) | KD (nM) |
|-----------|-----------------------------------------|-----------------------------------------|-----------|---------|
| BI-2865   | KRAS WT                                 | SOS1-mediated<br>nucleotide<br>exchange | < 11      | 6.9     |
| KRAS G12C | SOS1-mediated nucleotide exchange       | < 11                                    | 4.5       |         |
| KRAS G12D | SOS1-mediated nucleotide exchange       | < 11                                    | 32        |         |
| KRAS G12V | SOS1-mediated nucleotide exchange       | < 11                                    | 26        |         |
| KRAS G13D | SOS1-mediated<br>nucleotide<br>exchange | < 11                                    | 4.3       |         |
| BI-2493   | KRAS WT                                 | SOS1-mediated<br>nucleotide<br>exchange | < 11      | -       |
| KRAS G12V | SOS1-mediated nucleotide exchange       | < 11                                    | -         |         |

Data sourced from multiple publications.[1][5]

## **Table 2: Cellular Activity**



| Compound | Cell Line                                   | KRAS Status                                | Assay         | IC50 (nM)                               |
|----------|---------------------------------------------|--------------------------------------------|---------------|-----------------------------------------|
| BI-2865  | BaF3                                        | G12C, G12D, or<br>G12V                     | Proliferation | ~140                                    |
| BI-2493  | Various KRAS<br>mutant cancer<br>cell lines | G12C, G12D,<br>G12V, G13D,<br>WT-amplified | Proliferation | Potent<br>antiproliferative<br>activity |

Data sourced from multiple publications.[5][6][7][8]

Table 3: In Vivo Efficacy (BI-2493)

| Model                                        | Cancer Type                   | KRAS Status                | Dose                                          | Tumor Growth<br>Inhibition (TGI)               |
|----------------------------------------------|-------------------------------|----------------------------|-----------------------------------------------|------------------------------------------------|
| MKN1 CDX                                     | Gastric Cancer                | WT amplified<br>(CN=12.7)  | 90 mg/kg, p.o.,<br>twice daily                | 140% (durable<br>tumor<br>regression)          |
| Esophageal<br>Cancer PDX                     | Esophageal<br>Cancer          | WT amplified<br>(CN=98)    | 90 mg/kg, p.o.,<br>twice daily                | 78%                                            |
| GA6871 PDX                                   | Gastric Cancer                | WT amplified<br>(CN=28)    | 90 mg/kg, p.o.,<br>twice daily                | 108% (deep and long-lasting tumor regressions) |
| LS513, GP2d,<br>HPAC, SW620,<br>MIAPACA2 CDX | Colorectal, Pancreatic Cancer | G12C, G12D,<br>G12V, A146V | 90 mg/kg, p.o.,<br>twice daily for 21<br>days | Significant tumor growth reduction             |

BI-2865 is not suitable for in vivo studies.[1] Data for **BI-2493** sourced from multiple publications.[6][7][9]

### **Mechanism of Action and Signaling Pathway**

**BI-2493** and BI-2865 are pan-KRAS inhibitors that function by non-covalently binding to the inactive (GDP-bound) state of KRAS. This binding event sterically hinders the interaction







between KRAS and the guanine nucleotide exchange factor SOS1/2. By preventing this interaction, the inhibitors block the exchange of GDP for GTP, which is essential for KRAS activation. Consequently, KRAS remains in its inactive "OFF" state, leading to the downregulation of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[1][2]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [PDF] Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer | Semantic Scholar [semanticscholar.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 8. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Pan-KRAS Inhibitors: BI-2493 vs. BI-2865]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381246#comparing-bi-2493-and-bi-2865-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com